N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine: is a complex organic compound that features a pyridazinone core substituted with a dimethoxyphenyl group and an acetylated beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable reagents.
Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Gold(III) chloride: Utilized in nanotechnology and catalysis.
Uniqueness
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a dimethoxyphenyl group and an acetylated beta-alanine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19N3O6/c1-25-13-5-3-11(9-14(13)26-2)12-4-6-16(22)20(19-12)10-15(21)18-8-7-17(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,18,21)(H,23,24) |
InChI Key |
BKNMADZMSBZXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)OC |
Origin of Product |
United States |
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